molecular formula C7H5F3N2O4S B13538183 5-Nitro-2-(trifluoromethyl)benzenesulfonamide

5-Nitro-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B13538183
M. Wt: 270.19 g/mol
InChI Key: UJKQSPWJCHZRTP-UHFFFAOYSA-N
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Description

5-Nitro-2-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C7H5F3N2O4S. It is characterized by the presence of a nitro group, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(trifluoromethyl)benzenesulfonamide typically involves the nitration of 2-(trifluoromethyl)benzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, concentration, and reaction time to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 5-Amino-2-(trifluoromethyl)benzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

5-Nitro-2-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Amino-2-(trifluoromethyl)benzenesulfonamide: The reduced form of 5-Nitro-2-(trifluoromethyl)benzenesulfonamide, with different reactivity and applications.

Uniqueness

This compound is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H5F3N2O4S

Molecular Weight

270.19 g/mol

IUPAC Name

5-nitro-2-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C7H5F3N2O4S/c8-7(9,10)5-2-1-4(12(13)14)3-6(5)17(11,15)16/h1-3H,(H2,11,15,16)

InChI Key

UJKQSPWJCHZRTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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